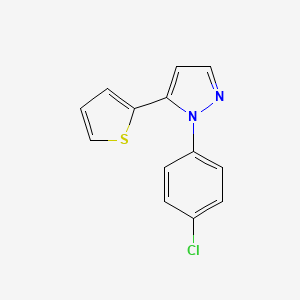

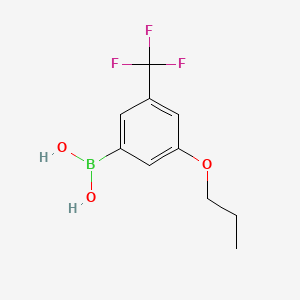

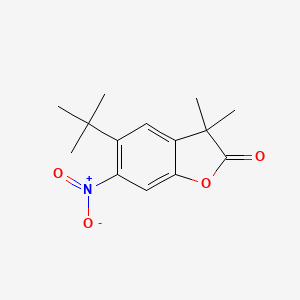

5-(tert-ブチル)-3,3-ジメチル-6-ニトロベンゾフラン-2(3H)-オン

概要

説明

The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .科学的研究の応用

有機合成中間体

この化合物は、有機合成において重要な中間体として機能します。その構造的複雑さと官能基は、さまざまな有機分子の合成のための汎用性の高い前駆体となっています。 医薬品や農薬に潜在的な用途を持つ他のベンゾフラン誘導体の調製に使用できます .

医薬品研究

問題の化合物のようなベンゾフラン誘導体は、その生物活性が知られています。 それらは、抗腫瘍、抗菌、抗酸化、および抗ウイルス特性のために、新しい治療薬の開発における潜在的な用途について研究されてきました . この化合物は、新規薬物の合成における重要な成分となる可能性があります。

農薬開発

この化合物のニトロ基とベンゾフランコアは、農薬の開発におけるその使用を示唆しています。 これらの化合物は、さまざまな害虫や病気から作物を保護するために、殺虫剤または除草剤として機能するように設計できます .

材料科学

ベンゾフラン誘導体は、特に有機発光ダイオード(OLED)材料の製造において、材料科学においても探求されています。 この化合物の構造は、OLEDでの使用のために、その電子特性を強化するために改変できます .

抗癌剤

一部のベンゾフラン誘導体は、さまざまな種類の癌細胞に対して有意な細胞増殖阻害効果を示しました。 この化合物は、その抗癌活性を高め、さまざまな癌細胞株に対して評価して、潜在的な癌療法を開発できます .

触媒作用

この化合物は、さまざまな触媒プロセスにおいてリガンドまたは助触媒として使用できます。 その構造は、薬物で使用されるエナンチオマー的に純粋な物質の製造に不可欠な、不斉合成における潜在的な用途を可能にします .

作用機序

将来の方向性

特性

IUPAC Name |

5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPCLUJQMFCTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732341 | |

| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-39-7 | |

| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。